molecular formula C27H29N3O4 B2992674 ORM-10962

ORM-10962

Número de catálogo: B2992674
Peso molecular: 459.5 g/mol
Clave InChI: UPGUBLDTYLMRHO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ORM-10962 is a novel, highly selective inhibitor of the sodium-calcium exchanger (NCX). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias. By selectively inhibiting the sodium-calcium exchanger, this compound can modulate calcium homeostasis in cardiac cells, thereby influencing cardiac contractility and rhythm .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ORM-10962 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the synthesis requires precise control of reaction parameters to ensure the high selectivity and potency of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process while maintaining stringent quality control measures. This ensures the consistency and purity of the compound, which is crucial for its therapeutic efficacy. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Análisis De Reacciones Químicas

Types of Reactions

ORM-10962 primarily undergoes reactions typical of organic compounds, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations while preserving the integrity of the compound .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of this compound while exhibiting enhanced or modified pharmacological properties .

Aplicaciones Científicas De Investigación

ORM-10962 is a highly selective inhibitor of the sodium-calcium exchanger (NCX), possessing inhibitory concentration (IC50) values of 67 and 55 nM for reverse and forward mode inhibition, respectively . Research has demonstrated this compound's efficacy in various experimental models, highlighting its potential applications in treating cardiac arrhythmias and related conditions .

Scientific Research Applications

Cardiac Arrhythmias

  • In vitro and in vivo experiments Studies show that this compound can prevent DAD-based arrhythmogenesis . In experiments using dog Purkinje fibers, 1 μM of this compound decreased the amplitude of digoxin-induced delayed afterdepolarizations (DADs) . Furthermore, pretreatment with this compound delayed the development and recurrence of ventricular extrasystoles and ventricular tachycardia in anesthetized guinea pigs .
  • Alternans Attenuation this compound has demonstrated the ability to attenuate cardiac alternans, which is a periodic oscillation of long-short action potential duration and an important source of arrhythmogenic substrate . The compound has been shown to attenuate cardiac alternans in both action potential duration and calcium transient amplitude . Computer simulations suggest that this compound acts by reducing sarcoplasmic reticulum release refractoriness, resulting from the NCX block and an indirect reduction in L-type calcium current .

Cardiac Pacemaking

  • This compound marginally reduced the sinoatrial node (SAN) pacemaking cycle length, with a marked increase in the diastolic Ca2+ level as well as the transient amplitude . The bradycardic effect of NCX inhibition was augmented when the funny-current (If) was previously inhibited, and vice versa . These findings suggest a close cooperation between If and NCX, which provides a strong depolarization capacity for stable pacemaking .

Electrophysiological Effects

  • Selectivity this compound exhibits high selectivity for NCX, without significantly affecting other major transmembrane ion currents . At a concentration of 1 μM, this compound does not significantly modify the magnitude of L-type Ca2+ current (ICaL) in cardiac myocytes (CMs) and has no apparent influence on inward rectifier, transient outward, the rapid and slow components of the delayed rectifier potassium currents, the late and peak sodium, and Na+/K+ pump currents .
  • Inotropic Effects NCX inhibition by this compound can exert both positive and negative inotropic effects, depending on the operational mode of NCX . It exerts a moderate positive inotropic effect under normal conditions, negative inotropy when reverse, and a further positive inotropic effect when the forward mode is facilitated .

Data Table

ApplicationDescriptionResults
Cardiac ArrhythmiasPrevents DAD-based arrhythmogenesis1 μM this compound decreased the amplitude of digoxin-induced DADs in dog Purkinje fibers; pretreatment delayed ventricular extrasystoles and tachycardia in guinea pigs .
Alternans AttenuationReduces periodic oscillation of action potential durationAttenuates cardiac alternans in action potential duration and calcium transient amplitude; increases post-repolarization refractoriness .
Cardiac PacemakingModulates SAN pacemaking cycle lengthMarginally reduces SAN pacemaking cycle length; increases diastolic Ca2+ level and transient amplitude; bradycardic effect augmented with If inhibition .
Ion Channel SelectivityHigh selectivity for NCXDoes not significantly affect L-type Ca2+ current, inward rectifier, transient outward, rapid and slow components of delayed rectifier potassium currents, late and peak sodium, and Na+/K+ pump currents at 1 μM .
Inotropic EffectsVaries based on NCX operational modeModerate positive inotropic effect under normal conditions; negative inotropy when reverse; further positive inotropic effect when the forward mode is facilitated .

Case Studies

While specific case studies were not available in the search results, the following summarizes the experimental findings that suggest potential clinical applications:

  • Prevention of DAD-Based Arrhythmias : In dog Purkinje fibers, this compound decreased the amplitude of digoxin-induced delayed afterdepolarizations (DADs) . This suggests a potential application in preventing arrhythmias related to digitalis toxicity.
  • Attenuation of Cardiac Alternans : this compound attenuated cardiac alternans in canine myocytes . Given that cardiac alternans is a precursor to arrhythmias, targeting NCX with this compound may be a useful anti-arrhythmic strategy .
  • Modulation of Sinoatrial Node (SAN) Pacemaking : this compound marginally reduced the SAN pacemaking cycle length and increased diastolic Ca2+ levels, suggesting a role in modulating heart rate . The effects of this compound on SAN pacemaking suggest potential applications in managing sinus node dysfunction and related bradycardias, particularly in combination with If inhibitors like ivabradine .

Mecanismo De Acción

ORM-10962 exerts its effects by selectively inhibiting the sodium-calcium exchanger, a membrane protein that plays a crucial role in regulating intracellular calcium levels. By blocking this exchanger, this compound reduces the influx of calcium ions into cells, thereby modulating calcium-dependent processes such as muscle contraction and neurotransmitter release .

The molecular targets of this compound include the sodium-calcium exchanger itself and other proteins involved in calcium signaling pathways. The inhibition of the sodium-calcium exchanger leads to changes in intracellular calcium dynamics, which can have profound effects on cellular function and overall physiological processes .

Actividad Biológica

ORM-10962 is a highly selective inhibitor of the sodium-calcium exchanger (NCX), which plays a crucial role in cardiac physiology by regulating calcium ion levels in heart cells. This article provides an in-depth exploration of the biological activity of this compound, focusing on its mechanisms of action, effects on cardiac function, and implications for arrhythmia management.

This compound selectively inhibits NCX currents, which are vital for maintaining calcium homeostasis in cardiac cells. The compound has been shown to significantly reduce both inward and outward NCX currents, with estimated EC50 values of approximately 55 nM for inward and 67 nM for outward currents .

Key Mechanisms:

  • Calcium Handling: this compound reduces calcium transient amplitudes and affects action potential durations (APD) without significantly altering APD restitution .
  • Repolarization Alternans: The compound attenuates cardiac alternans—periodic oscillations in APD—by increasing post-repolarization refractoriness, which may be mediated by a reduction in L-type calcium current .
  • Computer Simulations: Simulations indicate that this compound acts by reducing sarcoplasmic reticulum release refractoriness, thereby stabilizing calcium cycling during cardiac activity .

Effects on Cardiac Function

The biological activity of this compound has been investigated through various studies focusing on its impact on heart rhythm and contractility.

Table 1: Summary of this compound Effects on Cardiac Parameters

Parameter Effect Study Reference
Inward NCX CurrentReduced (EC50 ~ 55 nM)
Outward NCX CurrentReduced (EC50 ~ 67 nM)
Action Potential DurationUnchanged
Calcium Transient AmplitudeDecreased
Post-Repolarization RefractorinessIncreased
Bradycardic EffectMarginally reduced cycle length

Case Studies

  • Cardiac Alternans Study : A study using canine papillary muscle preparations demonstrated that this compound effectively attenuated both APD and calcium transient alternans. The findings suggest that NCX inhibition could be a promising strategy to mitigate arrhythmogenic risks associated with alternans .
  • Sinus Node Function : Research involving isolated sinus node cells indicated that this compound marginally reduced the pacemaking cycle length while increasing diastolic calcium levels. This highlights the compound's dual role in modulating both pacemaker activity and calcium handling within the heart .
  • In Vivo Arrhythmogenesis : In experiments assessing arrhythmias induced by ouabain or ischemia, this compound was shown to stabilize cardiac rhythms by inhibiting NCX activity, further supporting its potential as an anti-arrhythmic agent .

Propiedades

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-N-[6-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c31-22-12-14-30(15-13-22)18-26(32)29-21-7-11-27(28-17-21)33-23-8-10-25-20(16-23)6-9-24(34-25)19-4-2-1-3-5-19/h1-5,7-8,10-11,16-17,22,24,31H,6,9,12-15,18H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGUBLDTYLMRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)NC(=O)CN4CCC(CC4)O)OC1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(CCl)Nc1ccc(Oc2ccc3c(c2)CCC(c2ccccc2)O3)nc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

To a solution of 2-Chloro-N-[6-(2-phenylchroman-6-yloxy)-pyridin-3-yl]-acetamide (200 mg) in acetonitrile was added potassium carbonate (133 mg) and 4-hydroxypiperidine (62 mg). The mixture was stirred at room temperature. Water was added to the reaction mixture. Solution was extracted with ethyl acetate. Organic extract was dried and evaporated. Product was purified by column chromatography using 10% methanol in methylene chloride as eluant. 2-(4-Hydroxypiperidin-1-yl)-N-[6-(2-phenyl-chroman-6-yloxy)-pyridin-3-yl]-acetamide was isolated as its hydrochloride salt. 1H-NMR (400 MHz; d4-MeOH) δ: 8.41 (s, 1H), 8.06 (dd, 1H, J 2.7, 9.0 Hz), 7.45-7.28 (m, 5H), 6.95-6.85 (m, 4H), 5.10 (dd, 1H, J 2.1, 10.0 Hz), 4.13 (s, 2H), 3.72-3.68 (m, 1H), 3.48-3.43 (m, 3H), 3.25-3.10 (m, 1H), 3.02-2.97 (m, 1H), 2.81-2.75 (m, 1H), 2.26-1.76 (m, 6H). (M)+=459 (5.8%), 360 (7.4%), 114 (100%).
Name
2-Chloro-N-[6-(2-phenylchroman-6-yloxy)-pyridin-3-yl]-acetamide
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.